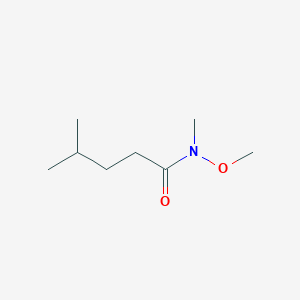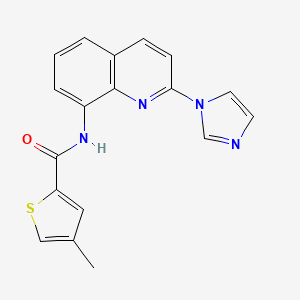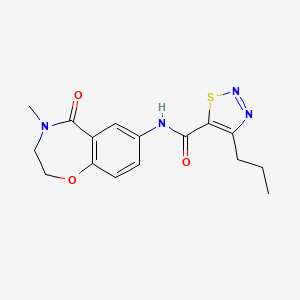![molecular formula C10H21NO6S B2604152 tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate CAS No. 1909314-10-8](/img/structure/B2604152.png)
tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate is a chemical compound with the molecular formula C10H21NO6S and a molecular weight of 283.35 g/mol . It is known for its use in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted by nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the tert-butyl carbamate group.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine, along with by-products such as tert-butanol and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Potential use in drug development as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions and can be removed under acidic conditions to regenerate the free amine .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-{[1,3-bis(methanesulfonyloxy)propan-2-yl]carbamate}: Similar structure but with an additional methanesulfonyloxy group.
tert-Butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]carbamate}: Similar structure but with different substituents on the carbamate group.
Uniqueness
tert-Butyl N-{[1-(methanesulfonyloxy)-2-methylpropan-2-yl]oxy}carbamate is unique due to its specific combination of protecting group and leaving group functionalities, making it versatile for various synthetic applications .
Propiedades
IUPAC Name |
[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO6S/c1-9(2,3)16-8(12)11-17-10(4,5)7-15-18(6,13)14/h7H2,1-6H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOURPJQOYEMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC(C)(C)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2604075.png)
![1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604076.png)


![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)

![5-[4-(2-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2604086.png)



![2-Ethyl-7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2604091.png)

